molecular formula C22H30N2O2 B11085370 4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)

4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)

Cat. No.: B11085370
M. Wt: 354.5 g/mol
InChI Key: KHOSGZKQMJLJQK-UHFFFAOYSA-N
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Description

4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple methyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL typically involves multiple steps, starting from simpler organic molecules. One common approach is the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol . This method involves the use of a phase transfer catalyst to facilitate the reaction between 4-hydroxy-3,5-dimethylbenzyl alcohol and other reactants under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to specific proteins or enzymes. The piperazine ring can also interact with biological membranes, affecting the compound’s distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL is unique due to the presence of the piperazine ring and the specific arrangement of hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C22H30N2O2/c1-15-9-19(10-16(2)21(15)25)13-23-5-7-24(8-6-23)14-20-11-17(3)22(26)18(4)12-20/h9-12,25-26H,5-8,13-14H2,1-4H3

InChI Key

KHOSGZKQMJLJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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